molecular formula C9H11FO3 B8750537 (2-Fluoro-3,4-dimethoxyphenyl)methanol

(2-Fluoro-3,4-dimethoxyphenyl)methanol

Cat. No.: B8750537
M. Wt: 186.18 g/mol
InChI Key: KENAPLUXUWNTDX-UHFFFAOYSA-N
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Description

(2-Fluoro-3,4-dimethoxyphenyl)methanol is a fluorinated aromatic alcohol characterized by a benzyl alcohol core (-CH₂OH) attached to a benzene ring substituted with fluorine at position 2 and methoxy (-OCH₃) groups at positions 3 and 4. This compound is of interest in medicinal and synthetic chemistry due to the electronic effects of fluorine and methoxy groups, which influence reactivity, stability, and bioavailability.

The reduction of aldehydes to primary alcohols (e.g., via NaBH₄ or catalytic hydrogenation) is a standard method, suggesting a plausible route for obtaining the methanol derivative.

Properties

Molecular Formula

C9H11FO3

Molecular Weight

186.18 g/mol

IUPAC Name

(2-fluoro-3,4-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3

InChI Key

KENAPLUXUWNTDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CO)F)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues, highlighting differences in substituents, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Functional Group Substituents Key Differences vs. Target Compound
(2-Fluoro-3,4-dimethoxyphenyl)methanol Not provided C₉H₁₁FO₃ ~186.18 -CH₂OH 2-F, 3,4-OCH₃ Reference compound
(2-Chloro-3,4-dimethoxyphenyl)methanol 93983-13-2 C₉H₁₁ClO₃ 202.64 -CH₂OH 2-Cl, 3,4-OCH₃ Halogen substitution (Cl vs. F)
2-(2-Fluoro-3,4-dimethoxyphenyl)acetic acid 78495-65-5 C₁₀H₁₁FO₄ 214.19 -CH₂COOH 2-F, 3,4-OCH₃ Carboxylic acid vs. alcohol
2-Fluoro-3,4-dimethoxybenzaldehyde Not provided C₉H₉FO₃ ~184.16 -CHO 2-F, 3,4-OCH₃ Aldehyde precursor
2-Fluoro-3,4-dihydroxyphenethylamine HCl Not provided C₈H₁₀FNO₂·HCl ~207.63 -NH₂, -OH 2-F, 3,4-OH Dihydroxy vs. dimethoxy

Halogen Substitution: Fluoro vs. Chloro

  • Electron Effects : Fluorine’s high electronegativity withdraws electron density from the aromatic ring, enhancing stability and resistance to electrophilic substitution. Chlorine, being less electronegative but larger, offers weaker inductive effects but may increase lipophilicity .
  • Molecular Weight : The chloro analogue (202.64 g/mol) is ~16.46 g/mol heavier than the fluoro compound due to chlorine’s atomic mass .
  • Reactivity : Chloro-substituted compounds are more prone to nucleophilic aromatic substitution (NAS) compared to fluoro derivatives, which are typically inert under similar conditions.

Functional Group Variations

  • Carboxylic Acid vs. Alcohol : The acetic acid derivative (C₁₀H₁₁FO₄) exhibits higher polarity and acidity (pKa ~2.5–4.5 for -COOH) compared to the alcohol (pKa ~15–16 for -CH₂OH), making it more water-soluble but less stable in acidic environments .
  • Aldehyde Precursor: The aldehyde (C₉H₉FO₃) serves as a synthetic intermediate; its carbonyl group (-CHO) is highly reactive, enabling reductions or condensations to generate downstream derivatives like the target methanol compound .

Substituent Position and Electronic Effects

  • Dihydroxy vs. Dimethoxy : The dihydroxy analogue (2-Fluoro-3,4-dihydroxyphenethylamine HCl) lacks methoxy protection, increasing hydrogen-bonding capacity and water solubility. However, the free hydroxyl groups may reduce metabolic stability compared to methoxy-protected compounds .
  • Methoxy Groups : The 3,4-dimethoxy substitution in the target compound provides steric bulk and electron-donating effects, stabilizing the aromatic ring and directing electrophilic reactions to specific positions .

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